![molecular formula C8H7BF2O4 B1386986 (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid CAS No. 1190989-09-3](/img/structure/B1386986.png)
(3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid
Overview
Description
(3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H7BF2O4 and a molecular weight of 215.95 g/mol . This compound is characterized by the presence of boronic acid and difluoromethoxycarbonyl groups attached to a phenyl ring, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,5-difluoro-4-(methoxycarbonyl)iodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds . This reaction is facilitated by palladium catalysts and a base, typically in an organic solvent .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and boron sources (e.g., B2Pin2).
Major Products
The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its molecular formula and a molecular weight of approximately 215.95 g/mol. The presence of two fluorine atoms and a methoxycarbonyl group on the phenyl ring enhances its reactivity and biological activity, making it a valuable building block in synthetic chemistry.
Pharmaceutical Development
(3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents. Its unique structure allows for targeted modifications that enhance drug efficacy. For instance, it has been investigated for its potential in synthesizing kinase inhibitors, which are crucial in cancer therapy .
Organic Synthesis
This compound is extensively used in cross-coupling reactions, notably the Suzuki-Miyaura coupling. This reaction is essential for constructing complex organic molecules, enabling the creation of diverse compounds with potential applications in drug discovery and materials science.
Table 1: Comparison of Boronic Acids in Organic Synthesis
Compound Name | Structure Features | Applications |
---|---|---|
This compound | Two fluorine atoms, methoxycarbonyl group | Drug synthesis, complex organic molecules |
3-Fluoro-4-(methoxycarbonyl)phenylboronic acid | One fluorine atom | Similar applications but less reactivity |
4-Methoxycarbonylphenylboronic acid | Methoxycarbonyl group only | Limited to simpler reactions |
Bioconjugation
The boronic acid functionality enables the formation of stable bonds with diols, making it useful in bioconjugation processes for developing targeted drug delivery systems and diagnostic tools. This application is particularly relevant in creating conjugates that can selectively target cancer cells .
Material Science
In material science, this compound is utilized in the synthesis of functionalized polymers and advanced materials. These materials are important for electronics and coatings due to their specific properties derived from the unique functional groups present on the boronic acid .
Case Study 1: Synthesis of Kinase Inhibitors
Research has demonstrated that this compound can be effectively used to synthesize novel kinase inhibitors. These inhibitors showed promising results in preclinical trials for various cancers, showcasing the compound's potential as a therapeutic agent.
Case Study 2: Development of Targeted Drug Delivery Systems
A study explored the use of this boronic acid derivative in bioconjugation techniques to create drug delivery systems that specifically target tumor cells. The results indicated enhanced efficacy and reduced side effects compared to traditional therapies .
Mechanism of Action
The mechanism of action of (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl or vinyl-aryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid: C8H7BF2O4
(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid: C8H7BF2O4
(2,6-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid: C8H7BF2O4
Uniqueness
This compound is unique due to the specific positioning of the difluoro and methoxycarbonyl groups on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions . This makes it a valuable reagent for synthesizing specific biaryl compounds that may not be easily accessible using other boronic acids .
Biological Activity
(3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid is a fluorinated phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, focusing on its antiproliferative effects against cancer cells and its antimicrobial properties.
The compound is characterized by the presence of fluorine substituents at the 3 and 5 positions of the phenyl ring, and a methoxycarbonyl group at the para position. These modifications influence its acidity, stability, and interaction with biological targets.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study assessed its effects using the sulforhodamine B (SRB) assay across five different cancer cell lines, including ovarian (A2780), breast (MCF7), and lung cancer cells (A549). The results indicated that this compound can induce cell cycle arrest and apoptosis, particularly in the G2/M phase.
Table 1: Antiproliferative Activity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A2780 | 15.2 | G2/M arrest, apoptosis via caspase activation |
MCF7 | 200 | Minimal activity observed |
A549 | 44.6 | Moderate activity; apoptosis induction |
The structure-activity relationship (SAR) analysis revealed that the presence of fluorine atoms enhances the compound's ability to induce cell death, with specific positions of substitution being critical for activity. For instance, derivatives with fluorine at the ortho position showed increased potency compared to those with para or meta substitutions .
The mechanism underlying the antiproliferative effects involves several pathways:
- Cell Cycle Arrest : The compound leads to significant accumulation of p21, a cyclin-dependent kinase inhibitor, resulting in G2/M phase arrest.
- Apoptosis Induction : Increased caspase-3 activity was observed, indicating activation of apoptotic pathways. Flow cytometry analyses confirmed an increase in aneuploid and tetraploid cells post-treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate moderate efficacy against various bacterial strains including Escherichia coli and Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) lower than that of some established antifungal agents like Tavaborole .
Table 2: Antimicrobial Activity of this compound
Microorganism | MIC (μg/mL) | Activity Level |
---|---|---|
Escherichia coli | 32 | Moderate |
Bacillus cereus | 16 | High |
Candida albicans | 64 | Low |
The compound's mechanism against bacteria is thought to involve interference with essential bacterial enzymes similar to those targeted by other boron-containing compounds .
Case Studies
- Ovarian Cancer Treatment : A clinical study focused on the use of boronic acids in combination therapies for treating resistant ovarian cancer highlighted the potential role of this compound in overcoming drug resistance through apoptosis induction.
- Antimicrobial Efficacy : Another case study investigated its effectiveness as an antibacterial agent against Candida albicans, confirming its potential as a therapeutic option for fungal infections resistant to conventional treatments .
Properties
IUPAC Name |
(3,5-difluoro-4-methoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O4/c1-15-8(12)7-5(10)2-4(9(13)14)3-6(7)11/h2-3,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSQCSAZKURRRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C(=O)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283306 | |
Record name | 1-Methyl 4-borono-2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190989-09-3 | |
Record name | 1-Methyl 4-borono-2,6-difluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190989-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl 4-borono-2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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